molecular formula C22H24N4O2S3 B6496252 N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 1351644-22-8

N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B6496252
CAS No.: 1351644-22-8
M. Wt: 472.7 g/mol
InChI Key: HTTVFRKURBYBDP-UHFFFAOYSA-N
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Description

N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C22H24N4O2S3 and its molecular weight is 472.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.10613954 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.

Compound Overview

PropertyValue
Common Name This compound
CAS Number 1351644-22-8
Molecular Formula C22H24N4O2S3
Molecular Weight 472.7 g/mol

Synthesis

The synthesis of this compound typically involves several steps that include the formation of the thiadiazole ring and the introduction of sulfanyl and carbamoyl groups. The general synthetic route can be summarized as follows:

  • Formation of Thiadiazole Ring : React thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
  • Introduction of Sulfanyl Group : React the thiadiazole intermediate with a sulfanylating agent.
  • Attachment of Carbamoyl Groups : Couple the intermediate with suitable isocyanates to yield the final product.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound's sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.
  • Receptor Interaction : The aromatic rings and thiadiazole moiety facilitate π-π stacking interactions and hydrogen bonding with specific receptors.

Biological Evaluations

Recent studies have highlighted the following biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Neuroprotective Effects : In vitro studies demonstrated that it could protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases.
  • Cytotoxicity : Evaluations in cancer cell lines revealed that the compound exhibits selective cytotoxicity, which is beneficial for targeted cancer therapies.

Neuroprotective Study

A study investigating the neuroprotective effects of related thiadiazole compounds found that similar structures exhibited significant protective effects on PC12 cells against sodium nitroprusside-induced damage. This suggests that this compound may also exert neuroprotective effects through similar pathways .

Antimicrobial Screening

In a comparative study of various thiadiazole derivatives for antimicrobial activity, compounds structurally related to N-[5-(...)] displayed significant inhibition against Gram-positive and Gram-negative bacteria. This reinforces the potential use of this compound in developing new antimicrobial agents .

Properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S3/c1-14-7-5-8-16(15(14)2)23-18(27)13-30-21-26-25-20(31-21)24-19(28)22(10-3-4-11-22)17-9-6-12-29-17/h5-9,12H,3-4,10-11,13H2,1-2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTVFRKURBYBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3(CCCC3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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